delta-Elemene

Description

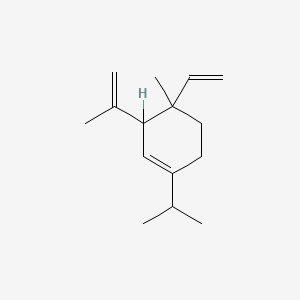

Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-4-methyl-1-propan-2-yl-3-prop-1-en-2-ylcyclohexene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,10-11,14H,1,4,8-9H2,2-3,5-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDMETWAEGIFOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(C(CC1)(C)C=C)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864301 | |

| Record name | delta-Elemene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20307-84-0 | |

| Record name | delta-Elemene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Δ-Elemene Biosynthesis Pathway in Curcuma wenyujin

This technical guide provides a comprehensive overview of the biosynthesis of δ-elemene and its isomers in Curcuma wenyujin, a medicinal plant renowned for its production of bioactive sesquiterpenoids. Elemene, a mixture of isomers including β-, γ-, and δ-elemene, has garnered significant attention for its therapeutic properties, particularly its antitumor activities.[1] Among these, β-elemene is the most abundant and biologically active component.[2][3] This document details the metabolic pathways, regulatory networks, quantitative data from relevant studies, and the experimental protocols used to elucidate these complex biological processes.

The Core Biosynthesis Pathway

The biosynthesis of elemene in Curcuma wenyujin is a multi-step process that originates from two primary upstream pathways for isoprenoid precursor synthesis: the mevalonate (MVA) pathway, occurring in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids.[4][5] Both pathways converge to produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

These precursors are sequentially condensed to form farnesyl pyrophosphate (FPP), the direct C15 precursor for all sesquiterpenoids. The key final steps involve the cyclization of FPP by a specific terpene synthase, followed by a chemical rearrangement.

Key steps in the pathway:

-

MVA and MEP Pathways: Generate IPP and DMAPP.

-

FPP Synthesis: Head-to-tail condensation of IPP and DMAPP units by farnesyl diphosphate synthase (FPPS) yields FPP.[6]

-

Germacrene A Synthesis: FPP is converted into the intermediate germacrene A by the enzyme germacrene A synthase (GAS).[7][8]

-

Cope Rearrangement: Germacrene A, a thermally unstable compound, undergoes a spontaneous, heat-induced Cope rearrangement to form β-elemene.[8] This non-enzymatic rearrangement can also yield other elemene isomers, including δ-elemene, depending on the conditions.

Regulatory Mechanisms: The Role of Jasmonate Signaling

The production of terpenes in Curcuma wenyujin is not constitutive but is instead induced by external stimuli, most notably by the plant hormone jasmonic acid and its methyl ester, methyl jasmonate (MeJA).[4][9] MeJA treatment significantly enhances the expression of genes involved in the elemene biosynthesis pathway, leading to increased accumulation of the final products.[5]

The regulatory cascade is primarily controlled by the jasmonate (JA) signaling pathway:

-

JA Signal Perception: The presence of MeJA leads to the degradation of Jasmonate ZIM-domain (JAZ) proteins, which are transcriptional repressors.[6]

-

Transcription Factor Activation: The degradation of JAZ proteins releases transcription factors, such as CwMYC2-like proteins, allowing them to bind to the promoters of target genes.[6]

-

Gene Up-regulation: Activated CwMYC2 and other transcription factors (e.g., MYB, NAC, WRKY, AP2/ERF) up-regulate the expression of key enzyme-coding genes in both the MVA and MEP pathways, as well as terpene synthase (TPS) genes, boosting the overall metabolic flux towards elemene synthesis.[4][10]

Quantitative Data Analysis

Transcriptomic and metabolomic studies have provided quantitative insights into the effects of MeJA on the elemene pathway. Treatment with MeJA leads to a significant up-regulation of biosynthesis genes and a corresponding increase in β-elemene content.

Table 1: Effect of Methyl Jasmonate (MeJA) Treatment on Gene Expression in Curcuma wenyujin

| Gene Category | Gene Name | Abbreviation | Pathway | Fold Change (MeJA vs. Control) | Reference |

|---|---|---|---|---|---|

| Rate-Limiting Enzymes | 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | MVA | Up-regulated | [4][6] |

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | MEP | Dramatically Up-regulated | [4][6] | |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | MEP | Dramatically Up-regulated | [4][6] | |

| MVA Pathway Genes | Acetyl-CoA C-acetyltransferase | AACT | MVA | Increased Expression | [4] |

| Hydroxymethylglutaryl-CoA synthase | HMGS | MVA | Increased Expression | [4][6] | |

| MEP Pathway Genes | 1-hydroxy-2-methyl-2-butenyl 4-diphosphate synthase | HDS | MEP | Dramatically Up-regulated | [4][6] |

| 4-hydroxy-3-methylbut-2-enyl diphosphate reductase | HDR | MEP | Dramatically Up-regulated | [4][6] | |

| Downstream Genes | Farnesyl diphosphate synthase | FPPS | Sesquiterpenoid | Up-regulated | [6] |

| | Terpene Synthases | CwTPSs | Sesquiterpenoid | Increased Expression |[4] |

Table 2: β-Elemene Content in Curcuma wenyujin Leaves Following MeJA Treatment

| Treatment | β-Elemene Content | Fold Increase | Reference |

|---|---|---|---|

| Control (0 hours) | Low / Baseline | - | [4][5] |

| MeJA Treatment (6+ hours) | Significantly Increased | > 2-fold |[4][5] |

Experimental Protocols

Elucidating the elemene biosynthesis pathway involves a combination of transcriptomics, metabolomics, and molecular biology techniques.

Gene Expression Analysis (Transcriptomics)

Objective: To identify and quantify the expression levels of genes involved in the elemene pathway.

Methodology: RNA-Seq and qRT-PCR Validation

-

Plant Material and Treatment: Curcuma wenyujin plants are treated with a MeJA solution (e.g., 100 µM) or a control solution. Leaf or rhizome tissues are harvested at various time points (e.g., 0h, 6h, 12h, 24h).[5]

-

RNA Extraction: Total RNA is isolated from the collected tissues using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's protocol. RNA quality and quantity are assessed using a spectrophotometer and gel electrophoresis.

-

Library Preparation and Sequencing (RNA-Seq): High-quality RNA samples are used to construct cDNA libraries. These libraries are then sequenced on a high-throughput platform (e.g., Illumina).[5][11]

-

Bioinformatic Analysis: Raw sequencing reads are filtered and mapped to a reference transcriptome or assembled de novo. Gene expression levels are calculated (e.g., as Transcripts Per Million - TPM). Differentially Expressed Genes (DEGs) between MeJA-treated and control samples are identified.[5]

-

Validation (qRT-PCR): The expression patterns of key DEGs are validated using quantitative Real-Time PCR.[4]

-

First-strand cDNA is synthesized from the total RNA.

-

Gene-specific primers are designed for target genes (e.g., HMGR, DXS, CwTPS) and a reference gene (e.g., actin).

-

The qRT-PCR reaction is performed using a SYBR Green-based assay. Relative gene expression is calculated using the 2-ΔΔCt method.

-

Metabolite Analysis (Metabolomics)

Objective: To extract, identify, and quantify elemene isomers.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Fresh or dried plant material (e.g., rhizomes) is ground into a fine powder.[12]

-

Extraction: The essential oil containing terpenes is extracted from the powder. Common methods include hydrodistillation or solvent extraction (e.g., with n-hexane).[12]

-

GC-MS Analysis: The extracted essential oil is analyzed using a GC-MS system.

-

Gas Chromatography (GC): The sample is injected into the GC, where volatile compounds are separated based on their boiling points and interactions with the stationary phase of the column (e.g., a non-polar DB-5 column).

-

Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint for identification.

-

-

Quantification and Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards (e.g., β-elemene standard) and spectral libraries (e.g., NIST).[12] Quantification is performed by creating a calibration curve with a standard of known concentration.[12]

Conclusion and Future Directions

The biosynthesis of δ-elemene and its isomers in Curcuma wenyujin is a complex, tightly regulated process. The core pathway proceeds through the MVA and MEP pathways to FPP, which is then converted to germacrene A and subsequently rearranges to form various elemene isomers. The entire pathway is strongly induced by the jasmonate signaling cascade, with the CwMYC2-like transcription factor playing a pivotal role.

For drug development professionals, understanding this pathway is crucial for several reasons:

-

Metabolic Engineering: Knowledge of rate-limiting steps (e.g., catalyzed by HMGR, DXS, and GAS) allows for targeted genetic modification in either the plant or a microbial host (like Saccharomyces cerevisiae or Yarrowia lipolytica) to enhance the yield of elemene.[7][8]

-

Optimized Cultivation: The inducibility of the pathway by MeJA suggests that agricultural practices can be optimized (e.g., through elicitor application) to increase the concentration of active compounds in the harvested plant material.

-

Drug Discovery: Identifying and characterizing the full suite of terpene synthases in Curcuma wenyujin could lead to the discovery of novel sesquiterpenoids with unique therapeutic properties.

Future research should focus on the functional characterization of all identified terpene synthases, the elucidation of the precise regulatory networks involving various transcription factor families, and the development of robust metabolic engineering strategies for the sustainable production of this valuable anticancer compound.

References

- 1. What is the mechanism of Elemene? [synapse.patsnap.com]

- 2. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. Transcriptome analysis reveals regulation mechanism of methyl jasmonate-induced terpenes biosynthesis in Curcuma wenyujin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Investigation of the JAZ Family and the CwMYC2-like Protein to Reveal Their Regulation Roles in the MeJA-Induced Biosynthesis of β-Elemene in Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Combination of microbial and chemical synthesis for the sustainable production of β-elemene, a promising plant-extracted anticancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mechanistic insights into the transcriptomic and metabolomic responses of Curcuma wenyujin under high phosphorus stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Synthesis of Delta-Elemene and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical synthesis methods for delta-elemene and its isomers, β-elemene and γ-elemene. Elemene isomers, a class of sesquiterpenes found in various medicinal plants, have garnered significant interest in the scientific community, particularly for their potential therapeutic applications, including anti-tumor activities. This document outlines key synthetic strategies, detailed experimental protocols, and quantitative data to facilitate research and development in this promising area.

Introduction to Elemene Isomers

Elemene and its isomers (α, β, γ, and δ) are a group of structurally related sesquiterpenes. Among these, β-elemene is the most extensively studied for its biological activities. However, γ- and δ-elemene also contribute to the overall therapeutic effects and are important targets for chemical synthesis. The core structure of elemenes consists of a cyclohexane ring with vinyl, methyl, and isopropenyl or isopropylidene substituents, with the isomers differing in the position of the double bonds.

Biosynthesis of Elemene Isomers

The biosynthesis of elemene isomers in plants provides a blueprint for synthetic strategies. The common precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP). In the case of elemenes, FPP undergoes a cyclization reaction catalyzed by specific synthases to form germacrene intermediates. These germacrenes then undergo a thermally induced[1][1]-sigmatropic rearrangement, known as the Cope rearrangement, to yield the corresponding elemene isomers.

-

Germacrene A rearranges to form β-elemene .

-

Germacrene B rearranges to form γ-elemene .

-

Germacrene C rearranges to form δ-elemene .

The following diagram illustrates the general biosynthetic pathway.

Caption: Biosynthetic pathway of elemene isomers.

Chemical Synthesis Strategies

The chemical synthesis of elemene isomers often mimics the biosynthetic pathway, employing the Cope rearrangement as a key step. Other strategies involve stereoselective total synthesis from chiral pool starting materials.

General Synthetic Workflow

A common workflow for the synthesis of elemene isomers, particularly when starting from a chiral precursor, is depicted below. This multi-step process involves the careful construction of the carbocyclic core and the introduction of the characteristic functional groups.

Caption: General workflow for the total synthesis of an elemene isomer.

Quantitative Data Summary

The following tables summarize the quantitative data for key steps in the synthesis of β-elemene and γ-elemene isomers, extracted from published literature.

Table 1: Synthesis of a β-Elemene Isomer ((1S,2S,4S)-β-elemene) [2]

| Step No. | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | Michael Conjugate Addition | (R)-Carvone | Isopropenyl Grignard reagent, CuI, THF | Intermediate 1 | 70 |

| 2 | Aldol Condensation | Intermediate 1 | Formaldehyde, KOH, MeOH | Intermediate 2 | 50 |

| 3 | Oxidation | Intermediate 2 | Dess-Martin periodinane, DCM | Intermediate 3 (Aldehyde) | 70 |

| 4 | Reduction | Intermediate 3 (Aldehyde) | Zn powder, AcOH, HCl | Intermediate 4 (Alcohol) | - |

| 5 | Oxidation | Intermediate 4 (Alcohol) | Dess-Martin periodinane, DCM | Intermediate 5 (Aldehyde) | 54 (for 2 steps) |

| 6 | Wittig Olefination | Intermediate 5 (Aldehyde) | Methyltriphenylphosphonium bromide, n-BuLi, THF | (1S,2S,4S)-β-elemene | 82 |

| Overall | - | (R)-Carvone | - | (1S,2S,4S)-β-elemene | ~15.5 (5-step route) |

Table 2: Synthesis of γ-Elemene Type Sesquiterpenes [3]

| Step No. | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | Intermolecular Aldol Reaction | Known ketone derived from verbenone | Aldehyde, Base | Aldol Adduct | - |

| 2 | Acetylation | Aldol Adduct | Acetic anhydride, Pyridine | Acetylated Intermediate | - |

| 3 | Base-promoted Cyclization | Acetylated Intermediate | Base, Solvent | γ-Elemene-type Sesquiterpene | - |

Note: Detailed yields for each step in the γ-elemene synthesis were not provided in a summarized format in the cited abstract.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of elemene isomers.

Synthesis of (1S,2S,4S)-β-Elemene[2]

Step 1: Michael Conjugate Addition To a suspension of copper(I) iodide (1.1 equiv.) in dry THF at -78 °C is added isopropenyl Grignard reagent (2.0 equiv.). The mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of (R)-carvone (1.0 equiv.) in dry THF. The reaction is stirred at -78 °C for 3 hours and then quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography to afford the product.

Step 2: Aldol Condensation To a solution of the product from Step 1 (1.0 equiv.) in methanol is added a solution of KOH (2.0 equiv.) in methanol, followed by an aqueous solution of formaldehyde (37 wt. %, 4.0 equiv.). The reaction mixture is stirred at room temperature for 1.5 hours and then quenched with a saturated solution of NH₄Cl. After removal of methanol under vacuum, the mixture is extracted with CH₂Cl₂, and the combined extracts are dried over Na₂SO₄, filtered, and evaporated. The residue is purified by flash chromatography.

Step 5: Two-Step Reduction and Oxidation To a solution of the ketone intermediate (1.0 equiv.) in ethanol, glacial acetic acid, and concentrated hydrochloric acid, the mixture is heated to 80 °C. Zinc powder is added in small portions over 2 hours. The reaction is then heated under reflux for 10 minutes and filtered while hot. The filtrate is concentrated, and the residue is dissolved in DCM. Dess-Martin periodinane (1.2 equiv.) is added at 0 °C, and the mixture is stirred for 1 hour at room temperature before quenching with saturated aqueous Na₂SO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried, filtered, and concentrated. The residue is purified by flash chromatography.[4]

Step 6: Wittig Olefination To a solution of methyltriphenylphosphonium bromide (2.2 equiv.) in THF at -78 °C is added n-BuLi (1.25 equiv.) dropwise. After stirring, the reaction is warmed to room temperature and then cooled back to -78 °C. A solution of the aldehyde from the previous step (1.5 equiv.) in dry THF is added. The mixture is allowed to warm to room temperature over 1 hour and quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography to give (1S,2S,4S)-β-elemene.[2]

Proposed Synthesis of δ-Elemene via Germacrene C

The synthesis of δ-elemene can be achieved through the synthesis of its direct precursor, germacrene C, followed by a thermally induced Cope rearrangement.

Step 1: Synthesis of Germacrene C Precursor An enantioselective synthesis of a germacrene precursor can be achieved starting from farnesol. Farnesol is first converted to an epoxy aldehyde through Sharpless epoxidation and Parikh-Doering oxidation. This is followed by a regioselective chlorination with concomitant transposition of the internal double bond to the terminal position to yield a chlorinated epoxy aldehyde, a key precursor for cyclization.[3]

Step 2: Intramolecular Cyclization to form Germacrene C The cyclization of the acyclic precursor to form the 10-membered ring of germacrene C can be challenging. Methods such as Nozaki-Hiyama-Kishi (NHK) reaction or other macrocyclization techniques under high dilution can be employed to favor the intramolecular reaction.

Step 3: Cope Rearrangement to δ-Elemene Germacrene C is subjected to thermal rearrangement to yield δ-elemene. This is often achieved by heating the compound. In analytical settings, this rearrangement is known to occur at the high temperatures of a gas chromatography (GC) injection port (typically 220-280 °C). For preparative scale, heating germacrene C in an inert solvent would facilitate the Cope rearrangement.

Signaling Pathways and Therapeutic Potential

While this guide focuses on the chemical synthesis, it is important to note the relevance of these compounds in drug discovery. β-elemene has been shown to exert its anti-tumor effects by modulating various signaling pathways, including:

-

Inducing apoptosis (programmed cell death) in cancer cells.

-

Inhibiting cell proliferation and arresting the cell cycle.

-

Suppressing tumor angiogenesis (the formation of new blood vessels that feed tumors).

-

Modulating the immune response .

The availability of synthetic routes to elemene isomers is crucial for further investigation into their mechanisms of action and for the development of novel therapeutic agents. The diagram below illustrates the relationship between the synthesis of elemenes and their application in studying cellular pathways.

Caption: Logical flow from synthesis to drug development.

Conclusion

This technical guide provides a foundational understanding of the chemical synthesis of this compound and its isomers. The detailed protocols and quantitative data serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development. The continued exploration of efficient and stereoselective synthetic routes will be instrumental in unlocking the full therapeutic potential of these fascinating sesquiterpenes.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. BJOC - Germacrene B – a central intermediate in sesquiterpene biosynthesis [beilstein-journals.org]

- 3. Scalable, Enantioselective Synthesis of Germacrenes and Related Sesquiterpenes Inspired by Terpene Cyclase Phase Logic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Germacrene D Cyclization: An Ab Initio Investigation [mdpi.com]

In Silico Modeling of Delta-Elemene Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-elemene, a sesquiterpenoid found in various medicinal plants, has garnered interest for its potential therapeutic properties, including anti-cancer activities. Understanding the molecular mechanisms underlying these effects is crucial for its development as a therapeutic agent. A key aspect of this is identifying its direct protein targets and characterizing the binding interactions. In silico modeling offers a powerful and cost-effective approach to predict and analyze these interactions, guiding further experimental validation.

This technical guide provides a comprehensive overview of the methodologies and workflows for the in silico modeling of this compound receptor binding. Given the current research landscape where specific protein targets for this compound are not yet fully elucidated, this document focuses on a generalized workflow that can be adapted to investigate the binding of this compound to putative protein targets.

In Silico Drug Discovery and Target Identification Workflow

The initial step in modeling the receptor binding of this compound is to identify potential protein targets. This can be achieved through a combination of computational and experimental approaches. The overall in silico drug discovery process begins with target identification and validation, followed by lead discovery and optimization.[1] Computational methods are integral to modern drug discovery, aiding in the identification of suitable drug targets, which are primarily proteins such as receptors, enzymes, and ion channels.[2][3]

Molecular Docking Workflow

Once a putative protein target is identified, molecular docking is employed to predict the binding conformation and affinity of this compound to the target. This process involves preparing the 3D structures of both the ligand (this compound) and the receptor, followed by running the docking simulation and analyzing the results.

References

Delta-Elemene Pharmacokinetics and Metabolism in Animal Models: A Technical Guide

Disclaimer: Scientific literature providing specific, quantitative pharmacokinetic and metabolic data for delta-elemene in animal models is exceptionally limited. The majority of available research focuses on beta-elemene or elemene, an isomeric mixture. This guide summarizes the available data for elemene formulations, highlighting where data pertains to the mixture or a specific isomer, and provides general context on terpene metabolism where this compound specific information is absent. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring sesquiterpene found in various medicinal plants. It is a structural isomer of beta- and gamma-elemene, which are often co-extracted and collectively referred to as "elemene." While in vitro studies have suggested potential anti-cancer properties for this compound, a comprehensive understanding of its in vivo pharmacokinetics and metabolism is crucial for further drug development. This guide aims to consolidate the currently available, albeit limited, information on the pharmacokinetics and metabolism of this compound in animal models.

Pharmacokinetics of Elemene in Animal Models

Quantitative Pharmacokinetic Data

The following table summarizes the pharmacokinetic parameters of beta-elemene following oral administration of an elemene microemulsion and a commercial elemene emulsion to rats. It is important to note that these values represent beta-elemene and not specifically this compound.

| Parameter | Elemene O/W Microemulsion | Commercial Elemene Emulsion |

| Dose | 1% elemene (w/v) | Not specified |

| Animal Model | Rats | Rats |

| Cmax | Not specified | Not specified |

| Tmax | Not specified | Not specified |

| AUC(0-24h) (mg·h/L) | 3.092 | 1.896 |

| Relative Bioavailability (%) | 163.1% (compared to commercial emulsion) | 100% |

Data extracted from a study by Zeng et al. (2010). The study quantified β-elemene to determine the pharmacokinetic parameters.[1]

Bioavailability

The oral bioavailability of elemene is generally considered low due to its lipophilicity.[2] The study on the o/w microemulsion demonstrated that formulation can significantly improve the relative oral bioavailability of elemene in rats, showing a 1.63-fold increase compared to a commercial emulsion.[1] However, the absolute bioavailability of this compound remains to be determined.

Distribution

Due to its lipophilic nature, it is anticipated that this compound, like other terpenes, would distribute into tissues. Studies on the related isomer, beta-elemene, have shown high permeability through the blood-brain barrier in rats following intravenous administration.[3] Specific tissue distribution studies for this compound are lacking.

Excretion

Excretion of beta-elemene in rats after intravenous administration is primarily through metabolism, with minimal amounts of the unchanged drug excreted in feces (0.61%), bile (0.06%), and urine (0.003%) of the administered dose over 32 hours.[3] This suggests that biotransformation is the main route of elimination for elemene isomers.

Metabolism of this compound

Direct studies on the metabolism of this compound in animal models are scarce. However, based on the metabolism of other terpenes and the structure of this compound, several metabolic pathways can be postulated.

The metabolism of beta-elemene has been shown to be extensive in rats, with at least one metabolite (M1) identified in the bile.[3] Terpenes generally undergo Phase I and Phase II metabolic reactions.

Putative Metabolic Pathways for this compound:

-

Phase I Metabolism: Likely involves oxidation reactions such as hydroxylation, epoxidation, and demethylation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The presence of double bonds in the this compound structure makes it susceptible to epoxidation.

-

Phase II Metabolism: The resulting Phase I metabolites, containing hydroxyl or epoxide groups, are expected to be conjugated with endogenous molecules like glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

Experimental Protocols

Detailed experimental protocols for this compound pharmacokinetic studies are not available. However, a general methodology for a pharmacokinetic study of an oral elemene formulation in rats can be outlined based on the available literature.

Animal Model

-

Species: Sprague-Dawley rats

-

Sex: Male

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light/dark cycle. Free access to standard chow and water. Acclimatization period of at least one week before the experiment.

Drug Administration and Dosing

-

Formulation: this compound dissolved in a suitable vehicle (e.g., an oil-in-water microemulsion).

-

Route of Administration: Oral gavage.

-

Dose: A range of doses should be tested to assess dose-linearity.

Sample Collection

-

Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.

-

Sample Processing: Blood is collected in heparinized tubes and centrifuged to obtain plasma. Plasma samples are stored at -80°C until analysis.

Bioanalytical Method

-

Technique: A validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), is required to quantify this compound concentrations in plasma.[4] Challenges in separating structurally similar isomers of elemene must be addressed in the method development.[4]

-

Sample Preparation: Liquid-liquid extraction or solid-phase extraction is typically used to extract this compound from the plasma matrix.

-

Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated from the plasma concentration-time data using non-compartmental analysis.

Visualizations

Experimental Workflow

Caption: General experimental workflow for a pharmacokinetic study of this compound in rats.

Putative Signaling Pathway

References

The Quest for Novel Sources of Delta-Elemene: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper serves as an in-depth guide for researchers, scientists, and drug development professionals on the methodologies and frameworks for the discovery and characterization of delta-elemene in novel plant species. As the pharmaceutical and nutraceutical industries continue to explore natural compounds for therapeutic applications, the identification of new, high-yield plant sources of bioactive molecules like this compound is of paramount importance. This document outlines the current landscape of elemene-containing flora, provides detailed experimental protocols for discovery and analysis, and discusses the potential pharmacological implications.

Introduction: The Significance of this compound

Elemene, a group of isomeric sesquiterpenes, has garnered significant attention for its potential therapeutic properties, particularly the β-elemene isomer, which has been studied for its anticancer activities.[1][2] this compound, while less studied, is also a compound of interest and is often found alongside other elemene isomers in various plant species. The discovery of new plant sources rich in this compound could provide more sustainable and cost-effective means of production for further research and potential drug development. A review of medicinal plants in China has identified at least forty-four species containing elemene isomers.[3]

Known Plant Sources of Elemene Isomers

While the discovery of this compound in a completely new plant species is a continuous pursuit, numerous plants are known to contain elemene isomers. These are often found in the essential oils of plants. Some of the well-documented plant families and species include:

-

Zingiberaceae: Notably Curcuma wenyujin (Wenyujin) and Rhizoma zedoariae (Zedoary).[2][4]

-

Annonaceae: Various species within the Desmos genus.[5]

-

Asteraceae: Found in species like Artemisia campestris.[4]

-

Lamiaceae: Present in some Ocimum (basil) species.[4]

-

Lauraceae: Identified in Lindera melissifolia.[5]

-

Piperaceae: Found in certain Piper species.[4]

This guide provides a generalized methodology that can be applied to the investigation of any new plant species for the presence of this compound.

Experimental Protocols for Discovery and Quantification

The following sections detail the methodologies for the extraction, isolation, identification, and quantification of this compound from a novel plant source.

Extraction of Essential Oils

The initial step involves the extraction of the volatile components from the plant material. The choice of extraction method can significantly impact the yield and composition of the essential oil.

3.1.1 Materials and Reagents

-

Fresh or dried plant material (leaves, stems, roots, or flowers)

-

Distilled water

-

Glycol (for water + glycol distillation)

-

Petroleum ether or other suitable organic solvent

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Clevenger-type apparatus

3.1.2 Recommended Extraction Protocols

Two common and effective methods for extracting essential oils containing sesquiterpenes are hydrodistillation and steam distillation.[6] A "water + glycol" distillation method has also been shown to be effective.[7]

Protocol 1: Hydrodistillation

-

Weigh a known amount of finely ground plant material (e.g., 100 g).

-

Place the plant material in a round-bottom flask and add distilled water to cover the material completely.

-

Set up a Clevenger-type apparatus for hydrodistillation.

-

Heat the flask to boiling and continue distillation for 3-4 hours, or until no more oil is collected.

-

Collect the essential oil, which will separate from the aqueous layer.

-

Dry the collected oil over anhydrous sodium sulfate.

-

Store the oil in a sealed vial at 4°C in the dark.

Protocol 2: Water + Glycol Distillation

-

Prepare a mixture of the plant sample (e.g., 100.00 g), distilled water (700 mL), absolute ethanol (50 mL), and a few zeolites in a distilling flask.[7]

-

Heat the mixture to distill and collect the distillate at a temperature of 80 to 100 °C.[7]

-

Extract the distillate three times with petroleum ether at a 1:1 volume ratio.[7]

-

Combine the petroleum ether extracts and concentrate them using a vacuum rotary evaporator at 60°C to remove the solvent.[7]

The following diagram illustrates the general workflow for essential oil extraction.

Diagram 1: Essential Oil Extraction Workflow

Isolation and Purification of this compound

Following extraction, the crude essential oil is subjected to chromatographic techniques to isolate and purify this compound.

3.2.1 Materials and Reagents

-

Crude essential oil

-

Silica gel for column chromatography

-

HP20 macroporous resin[7]

-

Silver nitrate (AgNO₃) for silver ion coordination chromatography (optional)

-

Hexane, ethyl acetate, and other organic solvents for elution

-

High-Performance Liquid Chromatography (HPLC) system

-

Preparative HPLC column (e.g., C18)

-

Acetonitrile, methanol, and water (HPLC grade)

3.2.2 Recommended Isolation Protocol

-

Column Chromatography:

-

The crude essential oil is first subjected to column chromatography to separate fractions based on polarity. A study found that HP20 macroporous resin was effective in isolating a product containing 63.1% β-elemene.[7]

-

Pack a glass column with either silica gel or HP20 macroporous resin as the stationary phase.

-

Load the crude essential oil onto the top of the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify fractions containing elemene isomers.

-

-

Preparative HPLC:

-

Pool the fractions rich in elemene and concentrate them.

-

Further purify the pooled fractions using a preparative HPLC system to isolate individual isomers.

-

The choice of mobile phase and column will depend on the specific elemene isomers present. A common mobile phase is a mixture of acetonitrile and water.

-

The following diagram illustrates the isolation and purification workflow.

Diagram 2: Isolation and Purification Workflow

Identification and Structural Elucidation

The purified compound is then subjected to spectroscopic analysis to confirm its identity as this compound.

3.3.1 Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and mass spectrum of the isolated compound. The mass spectrum can be compared to known databases (e.g., NIST).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for elucidating the chemical structure and confirming the isomeric form.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the UV absorption profile.

Quantification of this compound

Once identified, the quantity of this compound in the original plant material and the extracted oil can be determined.

3.4.1 Analytical Method

-

Gas Chromatography with Flame Ionization Detection (GC-FID): This is a standard method for quantifying volatile compounds. A calibration curve is created using a certified reference standard of this compound.

3.4.2 Hypothetical Quantitative Data

The following tables present hypothetical data from the analysis of a newly discovered plant species, " Planta novus ".

Table 1: Yield of Essential Oil from Planta novus

| Plant Part | Extraction Method | Yield of Essential Oil (% w/w) |

| Leaves | Hydrodistillation | 1.2 |

| Leaves | Water + Glycol Distillation | 1.5 |

| Stems | Hydrodistillation | 0.4 |

| Stems | Water + Glycol Distillation | 0.5 |

Table 2: Concentration of this compound in Planta novus Essential Oil

| Plant Part | Extraction Method | This compound Concentration (% of total oil) | This compound Yield (% of dry plant weight) |

| Leaves | Hydrodistillation | 8.3 | 0.10 |

| Leaves | Water + Glycol Distillation | 8.5 | 0.13 |

| Stems | Hydrodistillation | 4.1 | 0.016 |

| Stems | Water + Glycol Distillation | 4.2 | 0.021 |

Potential Pharmacological Significance and Signaling Pathways

The discovery of a new source of this compound is significant due to the potential biological activities of this class of compounds. While much of the research has focused on β-elemene, it is plausible that this compound shares some similar mechanisms of action. Beta-elemene has been shown to modulate multiple cell signaling pathways in cancer.[1] These include:

-

Tumor Necrosis Factor (TNF)-related apoptosis-inducing ligand (TRAIL) pathway

-

Signal Transducers and Activators of Transcription (STAT) pathway

-

Transforming Growth Factor (TGF)/SMAD pathway

-

NOTCH signaling pathway

-

Mammalian Target of Rapamycin (mTOR) pathway

The following diagram illustrates the potential modulation of the STAT3 signaling pathway by an elemene isomer, which could be a starting point for investigating the mechanism of action of this compound.

Diagram 3: Hypothetical Modulation of STAT3 Pathway by this compound

Conclusion

The discovery of this compound in new plant species presents exciting opportunities for natural product research and drug development. The methodologies outlined in this guide provide a robust framework for the extraction, isolation, identification, and quantification of this valuable sesquiterpene. Further investigation into the pharmacological activities and signaling pathways modulated by this compound is warranted to fully realize its therapeutic potential. The systematic exploration of global biodiversity, guided by the protocols described herein, will be instrumental in uncovering novel and sustainable sources of important natural compounds.

References

- 1. Regulation of signaling pathways by β-elemene in cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] A review of medicinal plant species with elemene in China | Semantic Scholar [semanticscholar.org]

- 4. elemene, 11029-06-4 [thegoodscentscompany.com]

- 5. This compound, 20307-84-0 [thegoodscentscompany.com]

- 6. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

The Role of δ-Elemene in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-elemene (δ-elemene), a naturally occurring sesquiterpene, is a key component of the essential oils of various plant species. It plays a significant, multifaceted role in plant defense against a range of biotic stressors, including herbivores and pathogens. As a volatile organic compound (VOC), δ-elemene is involved in both direct and indirect defense mechanisms. This technical guide provides an in-depth exploration of the biosynthesis of δ-elemene, its mode of action, and its integral role in plant defense signaling pathways. Detailed experimental protocols for the analysis of δ-elemene and its effects, along with quantitative data on its efficacy, are presented to facilitate further research and application in pest management and drug development.

Introduction

Plants have evolved sophisticated defense systems to counteract threats from herbivores and pathogens. Chemical defense, mediated by a vast array of secondary metabolites, is a cornerstone of this defense strategy. Among these, terpenoids, particularly sesquiterpenes, are a diverse class of compounds with well-documented roles in plant protection. This compound, a member of the elemene isomer group, is a volatile sesquiterpene found in numerous plant families. Its presence in plant emissions suggests a crucial role in mediating interactions with the surrounding environment, including deterring pests and attracting their natural enemies. Understanding the precise functions and regulatory mechanisms of δ-elemene is essential for harnessing its potential in sustainable agriculture and for discovering novel therapeutic agents.

Biosynthesis of δ-Elemene

This compound, like all sesquiterpenes, is synthesized through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The biosynthesis of δ-elemene primarily occurs in the cytoplasm and involves the following key steps:

-

Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed by farnesyl pyrophosphate synthase (FPPS) to form the C15 precursor, farnesyl pyrophosphate.

-

Cyclization by Sesquiterpene Synthases (TPSs): FPP is then cyclized by specific sesquiterpene synthases. The formation of the elemene skeleton is thought to proceed through the cyclization of a germacrene intermediate. A germacrene synthase produces germacrene A, which then undergoes a Cope rearrangement to form the elemene scaffold. Specific elemene synthases may then catalyze the final steps to produce δ-elemene and its isomers.

The expression of the genes encoding these biosynthetic enzymes is often induced by biotic and abiotic stresses, leading to an increased production of δ-elemene upon herbivore attack or pathogen infection.

Spectroscopic Characterization of Delta-Elemene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-elemene, a naturally occurring sesquiterpene found in various medicinal plants, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. A thorough understanding of its molecular structure is paramount for its development as a pharmaceutical agent. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. This document summarizes key quantitative data, details experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in natural product chemistry and drug development.

Molecular Structure and Properties

This compound is a sesquiterpene with the chemical formula C₁₅H₂₄ and a molecular weight of approximately 204.35 g/mol .[1][2] Its structure features a cyclohexane ring with vinyl, isopropenyl, and isopropyl substituents.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

2.1.1. ¹H NMR Spectroscopy

Precise, experimentally verified ¹H NMR chemical shifts and coupling constants for this compound are not consistently reported in publicly accessible literature. However, based on its structure, the following table outlines the expected chemical shift regions for the different types of protons.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| Vinylic Protons (=CH₂) | 4.5 - 5.5 | dd, d |

| Vinylic Proton (=CH-) | 5.0 - 6.0 | m |

| Allylic Protons | 1.8 - 2.5 | m |

| Aliphatic Protons (CH, CH₂) | 1.0 - 2.0 | m |

| Methyl Protons (CH₃) | 0.8 - 1.8 | s, d |

2.1.2. ¹³C NMR Spectroscopy

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Quaternary Alkene Carbon (=C<) | 140 - 150 |

| Methylene Alkene Carbon (=CH₂) | 110 - 125 |

| Methine Alkene Carbon (=CH-) | 115 - 140 |

| Quaternary Aliphatic Carbon | 35 - 45 |

| Methine Aliphatic Carbon | 25 - 55 |

| Methylene Aliphatic Carbon | 20 - 40 |

| Methyl Carbon | 15 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C-H (alkene) | Stretching | 3080 - 3010 |

| C-H (alkane) | Stretching | 2960 - 2850 |

| C=C (alkene) | Stretching | 1640 - 1680 |

| C-H (alkane) | Bending | 1465 - 1375 |

| =C-H (alkene) | Bending (out-of-plane) | 1000 - 650 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak is observed at an m/z of 204, corresponding to its molecular weight.[3]

| m/z | Relative Intensity | Possible Fragment |

| 204 | [M]⁺ | Molecular Ion |

| 189 | Moderate | [M-CH₃]⁺ |

| 161 | High | [M-C₃H₇]⁺ |

| 133 | Moderate | [M-C₅H₉]⁺ |

| 121 | High | [C₉H₁₃]⁺ |

| 107 | High | [C₈H₁₁]⁺ |

| 93 | High | [C₇H₉]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific experimental UV-Vis absorption maxima (λmax) for this compound are not widely reported. As it contains isolated double bonds, strong absorption is expected in the far UV region, typically below 220 nm. The absence of an extended conjugated system means it is not expected to absorb significantly in the visible region.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a 1D proton spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

-

Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Use a sufficient number of scans for adequate signal-to-noise (can range from hundreds to thousands of scans depending on sample concentration).

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups in this compound.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, often with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of purified this compound directly onto the ATR crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over the range of approximately 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for separation of components in a mixture.

GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane, dichloromethane).

-

GC Conditions:

-

Injector: Split/splitless injector, typically at 250°C.

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 5-10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Signaling Pathway Visualization

This compound has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial-mediated, pathway. The following diagram illustrates the key steps in this process.

Caption: Mitochondrial-mediated apoptotic pathway induced by this compound.

Conclusion

The spectroscopic characterization of this compound provides a foundational understanding of its chemical structure, which is essential for its potential development as a therapeutic agent. While mass spectrometry and IR spectroscopy offer valuable insights, a complete and experimentally verified set of ¹H and ¹³C NMR data remains a gap in the current literature. The detailed experimental protocols and the visualized apoptotic pathway presented in this guide are intended to facilitate further research and development of this promising natural product. Future work should focus on obtaining and publishing high-resolution, fully assigned NMR spectra of this compound to provide a definitive reference for the scientific community.

References

An In-depth Technical Guide on the Stability of Delta-Elemene and its Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of delta-elemene, a naturally occurring sesquiterpene found in various essential oils. Understanding the stability profile of this compound is critical for its development as a therapeutic agent, ensuring its quality, efficacy, and safety. This document details the factors influencing its degradation, outlines methodologies for conducting stability studies, and discusses its potential degradation products and pathways.

Physicochemical Properties of this compound

This compound (δ-elemene) is a volatile, lipophilic compound belonging to the sesquiterpenoid class. Its structure contains multiple double bonds, which are key to its biological activity but also render it susceptible to degradation. A summary of its key properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [1][2] |

| Molecular Weight | 204.35 g/mol | [1][2] |

| CAS Number | 20307-84-0 | [2][3] |

| IUPAC Name | (4R)-4-ethenyl-4-methyl-1-propan-2-yl-3-prop-1-en-2-ylcyclohexene | [2] |

| Boiling Point (est.) | 237°C | [1] |

| XLogP3-AA | 5.3 | [1][2] |

| Appearance | Oily liquid (typical for essential oil components) | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, chloroform |

Factors Influencing Stability and Potential Degradation Pathways

The chemical structure of this compound, characterized by a cyclohexene ring with vinyl, isopropenyl, and isopropyl substituents, is prone to degradation through several mechanisms. The presence of three distinct double bonds makes the molecule susceptible to reactions that can alter its structure and biological activity.

-

Oxidation: The double bonds are susceptible to oxidation, especially in the presence of atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of epoxides, ketones, or other oxygenated derivatives. Studies on the closely related isomer, β-elemene, have shown that oxidation with agents like ozone or peracids readily attacks the double bonds to form such products. This suggests this compound would behave similarly, potentially functioning as a pro-oxidant in certain biological contexts to induce oxidative stress.[4][5]

-

Acid/Base Catalysis: Acidic conditions can catalyze the isomerization or rearrangement of the double bonds within the elemene structure. Terpenes are well-known to undergo complex rearrangements in the presence of acid. Basic conditions may be less impactful but could still promote certain degradation pathways.

-

Thermal Stress: As a volatile compound, this compound is sensitive to high temperatures. Thermal stress can induce isomerization, cyclization, or polymerization reactions. The pyrolysis of related terpenes often results in a complex mixture of rearranged hydrocarbon products.[5]

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate free-radical reactions, leading to degradation. The conjugated double bond system in the isopropenyl group may be particularly susceptible to photolytic reactions.

Potential Degradation Products

While specific forced degradation studies on this compound are not extensively published, based on the reactivity of its functional groups and data from its isomer β-elemene, the following degradation products can be postulated.[5]

| Stress Condition | Potential Degradation Mechanism | Postulated Degradation Products |

| Oxidative | Epoxidation/oxidation of double bonds | Epoxides (at vinyl, isopropenyl, and ring positions), ketones, aldehydes, diols |

| Acidic Hydrolysis | Acid-catalyzed isomerization/rearrangement | Isomers of elemene (e.g., bicycloelemene), hydration products (alcohols) |

| Thermal | Cope rearrangement, isomerization | Geijerene and other rearranged sesquiterpenes |

| Photolytic | Free-radical reactions, cyclization | Cyclobutane derivatives, photo-oxidation products |

Forced Degradation Studies: A Methodological Approach

Forced degradation (or stress testing) is essential for elucidating degradation pathways and developing stability-indicating analytical methods.[6][7] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to generate degradation products and assess the intrinsic stability of the molecule.[7][8]

The following table outlines the recommended conditions for conducting a comprehensive forced degradation study on this compound, based on established regulatory guidelines and scientific literature.[9]

| Stress Type | Recommended Conditions | Purpose |

| Acidic Hydrolysis | 0.1 M - 1 M HCl at RT to 80°C | To evaluate susceptibility to low pH environments. |

| Basic Hydrolysis | 0.1 M - 1 M NaOH at RT to 80°C | To evaluate susceptibility to high pH environments. |

| Oxidation | 3% - 30% H₂O₂ at Room Temperature (RT) | To assess stability against oxidative stress. |

| Thermal Degradation | 60°C - 80°C in solid state and in solution | To evaluate the effect of high temperature. |

| Photostability | Overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m² | To assess degradation upon exposure to light. |

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound

This protocol describes a typical workflow for stress testing. This compound should be dissolved in a suitable solvent (e.g., methanol or acetonitrile) for these experiments.

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate organic solvent.

-

Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl (to achieve a final concentration of 0.1 M HCl). Incubate the mixture at 60°C for a specified period (e.g., 2, 8, 24 hours). After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH before dilution and analysis.

-

Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH. Incubate under the same conditions as the acidic study. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an appropriate volume of 30% H₂O₂ (to achieve a final concentration of 3-10%). Keep the sample at room temperature and protect it from light for a specified period. Dilute with the mobile phase or solvent before analysis.

-

Thermal Degradation: Transfer an aliquot of the stock solution into a vial and evaporate the solvent under nitrogen. Seal the vial and expose the solid residue to dry heat (e.g., 80°C). Also, expose a sealed vial of the stock solution to the same temperature. Analyze samples at various time points.

-

Photolytic Degradation: Expose a solution of this compound in a photostable, transparent container to a calibrated light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating method, such as the GC-MS method detailed below.

Stability-Indicating Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing volatile and semi-volatile compounds like sesquiterpenes and their degradation products.[6]

| Parameter | Recommended Setting |

| GC System | Agilent GC-MS System (or equivalent) |

| Column | HP-5MS (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min |

| Injector | Split/Splitless, operated in split mode (e.g., 50:1 split ratio) |

| Injector Temperature | 250°C |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 5°C/min to 280°C, hold for 10 min |

| MS Transfer Line | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

| Sample Preparation | Dilute samples in a suitable volatile solvent (e.g., hexane or ethyl acetate) |

| Injection Volume | 1 µL |

Postulated Degradation Pathway: Oxidation

The multiple double bonds in this compound are prime targets for oxidation. The following diagram illustrates a postulated pathway where an oxidizing agent (e.g., H₂O₂) forms various epoxide degradation products. The specific epoxide formed would depend on the steric accessibility and electronic nature of each double bond.

Conclusion

This compound is a promising natural compound whose therapeutic potential is contingent on its stability. Its unsaturated sesquiterpenoid structure makes it inherently susceptible to degradation via oxidation, acid-catalyzed rearrangement, and thermal and photolytic stress. While specific degradation products have not been exhaustively characterized in the literature, analysis of its chemical structure and data from related isomers suggest that epoxides, ketones, and rearranged hydrocarbons are the most likely degradants.

This guide provides a robust framework for researchers and drug developers to systematically investigate the stability of this compound. The outlined forced degradation protocols and the reference GC-MS method offer a solid starting point for developing a validated, stability-indicating assay. Further research is crucial to isolate and definitively identify the degradation products, elucidate their formation pathways, and evaluate their potential impact on the safety and efficacy of this compound-based therapies.

References

- 1. scent.vn [scent.vn]

- 2. This compound | C15H24 | CID 145925530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 20307-84-0 [thegoodscentscompany.com]

- 4. This compound | 20307-84-0 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Forced degradation and GC-MS characterization of natural pharmaceutical ingredients in a vaporizing rub [morressier.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

δ-Elemene: A Comprehensive Technical Guide to its Impact on Core Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

δ-Elemene, a sesquiterpenoid compound isolated from various medicinal plants, including Curcuma wenyujin, has garnered significant attention for its potent anti-tumor activities.[1] Its multifaceted mechanism of action involves the modulation of several critical cell signaling pathways that govern cell proliferation, survival, apoptosis, and angiogenesis. This technical guide provides an in-depth analysis of δ-elemene's impact on these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development applications.

Core Signaling Pathways Modulated by δ-Elemene

δ-Elemene exerts its anti-neoplastic effects by targeting fundamental cellular processes. Its primary mechanisms revolve around inducing programmed cell death (apoptosis) and inhibiting pro-survival and pro-angiogenic signals.

Induction of Apoptosis via the Mitochondrial-Mediated Pathway

A primary mechanism of δ-elemene is the induction of apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[1][2] This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to oxidative stress.[1][3]

The key molecular events are:

-

Bax Translocation: δ-Elemene promotes the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondrial membrane.[1][2]

-

Mitochondrial Membrane Potential (ΔΨm) Loss: The integration of Bax into the membrane disrupts its integrity, leading to a decrease in the mitochondrial membrane potential.[1][3]

-

Cytochrome c Release: This disruption facilitates the release of cytochrome c and Apoptosis Inducing Factor (AIF) from the mitochondria into the cytosol.[1][2]

-

Caspase Cascade Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[1][3]

-

PARP Cleavage: Activated caspase-3 proceeds to cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, ultimately leading to cell death.[1][3]

References

exploring the synergistic effects of delta-elemene with other phytochemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-elemene, a sesquiterpene compound found in various medicinal plants, has garnered significant interest for its anti-cancer properties. While its efficacy as a standalone agent is established, emerging research highlights its potential for synergistic combinations with other bioactive compounds, particularly phytochemicals. This technical guide provides an in-depth exploration of the synergistic effects of this compound and its closely related isomer, β-elemene, with other phytochemicals, focusing on the underlying molecular mechanisms and experimental validation. Due to the prevalence of β-elemene in the scientific literature as the primary active component of elemene extracts, this guide will focus on studies involving β-elemene, while acknowledging the potential for this compound to exhibit similar synergistic activities.

Synergistic Combinations and Quantitative Analysis

The synergistic potential of β-elemene has been most extensively studied in combination with conventional chemotherapeutic agents. These studies provide a framework for understanding and evaluating synergy that can be applied to phytochemical combinations. A pivotal study by Dong (2017) has explored the combination of β-elemene with the phytochemical curcumin, demonstrating enhanced anti-cancer effects.

Data on Synergistic Effects

The following tables summarize the quantitative data from key studies demonstrating the synergistic anti-cancer effects of β-elemene in combination with other agents. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard measure of synergy, where CI < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect.

| Combination | Cancer Cell Line | Key Findings | Combination Index (CI) | Reference |

| β-Elemene + Doxorubicin | A549/ADR (Doxorubicin-resistant lung cancer) | Enhanced cytotoxicity and profound tumor inhibition. | CI < 1 | [1] |

| β-Elemene + Paclitaxel | A2780/CP70 (Platinum-resistant ovarian cancer), PC-3 (Prostate cancer) | Additive to moderately synergistic effects. | Not explicitly quantified in abstract | [2] |

| β-Elemene + Cisplatin | A2780/CP (Cisplatin-resistant ovarian cancer) | Enhanced cisplatin-induced apoptosis. | Not explicitly quantified in abstract | [3] |

| β-Elemene + Curcumin (in liposomes) | Lewis Lung Carcinoma (LLC) | Inhibition rate significantly higher than high-concentration docetaxel. | Not explicitly quantified in abstract | [4] |

Note: Specific CI values for the β-elemene and curcumin combination were not available in the accessed literature.

Experimental Protocols

Accurate assessment of synergistic effects relies on robust experimental design and execution. The following are detailed methodologies for key experiments cited in the study of drug combinations.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase.

-

Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare stock solutions of β-elemene and the phytochemical of interest in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions for each compound and for the combination at a constant ratio.

-

Remove the culture medium from the wells and add 100 µL of fresh medium containing the single drugs or their combination at various concentrations. Include a vehicle control (medium with solvent).

-

Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Staining and Measurement:

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Quantification of Synergy (Chou-Talalay Method)

The Chou-Talalay method is a widely accepted method for quantifying drug interactions.

-

Data Analysis:

-

Convert the absorbance values from the MTT assay to the fraction of cells affected (Fa) by the treatment, where Fa = 1 - (mean absorbance of treated cells / mean absorbance of control cells).

-

For each drug and the combination, determine the concentration that produces a 50% effect (IC50).

-

Calculate the Combination Index (CI) using the following formula for two drugs: CI = (D₁ / (Dx)₁) + (D₂ / (Dx)₂) Where:

-

(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition).

-

(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that are required to produce the same effect.

-

-

-

Interpretation:

-

CI < 1: Synergism

-

CI = 1: Additive effect

-

CI > 1: Antagonism

-

Apoptosis Assessment (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation:

-

Seed cells in 6-well plates and treat with single agents and the combination for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

FITC-Annexin V positive and PI negative cells are in early apoptosis.

-

FITC-Annexin V positive and PI positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can elucidate the effect of drug combinations on signaling pathways.

-

Protein Extraction:

-

Treat cells with the compounds of interest.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates and load equal amounts onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, caspases) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Signaling Pathways and Molecular Mechanisms

The synergistic effects of β-elemene often arise from its ability to modulate multiple signaling pathways that are crucial for cancer cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

A key mechanism underlying the anti-cancer activity of β-elemene is the inhibition of the PI3K/Akt/mTOR signaling pathway.[4][5] This pathway is frequently overactivated in many cancers and plays a central role in promoting cell growth, proliferation, and survival.

References

- 1. Frontiers | β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Lung-Cancer Activity and Liposome-Based Delivery Systems of β-Elemene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-elemene: A promising natural compound in lung cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Extraction and Purification of δ-Elemene from Rhizomes

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Delta-elemene (δ-elemene) is a volatile sesquiterpene found in the essential oils of various plants, particularly within the rhizomes of species from the Curcuma (turmeric) genus.[1][2] Elemene isomers, including δ-elemene, have garnered significant interest in oncological research for their potential antiproliferative and apoptosis-inducing effects.[1][3] The effective isolation and purification of δ-elemene are critical preliminary steps for its study and potential therapeutic application. These application notes provide detailed protocols for the extraction and purification of δ-elemene from rhizome plant material, targeting high yield and purity.

Part 1: Extraction Methodologies